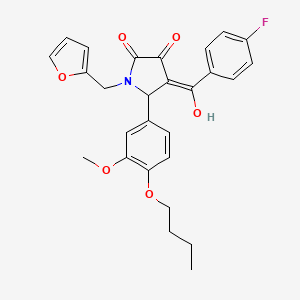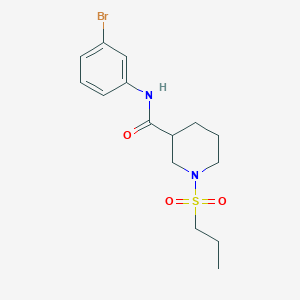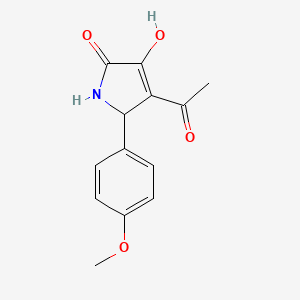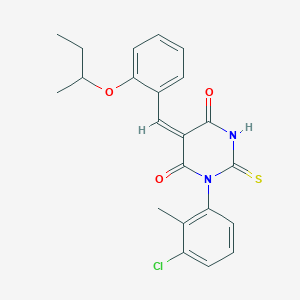
N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide, also known as MPTA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides and has a molecular formula of C18H19NO2S.
Mécanisme D'action
The mechanism of action of N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It has also been shown to modulate the activity of various enzymes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and apoptosis in cells. It also has the ability to increase the production of antioxidant enzymes and enhance mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide in lab experiments is its ability to protect cells from oxidative stress and prevent cell death. This makes it a useful tool for studying the mechanisms of neurodegenerative diseases and developing potential therapeutic interventions. However, one of the limitations of using N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide is its potential toxicity, which needs to be carefully monitored.
Orientations Futures
There are several potential future directions for research on N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide. One area of interest is its use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of research is its potential use in the treatment of other diseases such as cancer and cardiovascular disease. Additionally, studies are needed to further elucidate its mechanism of action and identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide is a promising compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its ability to protect neurons from oxidative stress and prevent neuronal death makes it a promising candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and determine its efficacy and safety in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide involves the reaction of 1-methyl-3-phenylpropylamine with 2-thiophene carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then subjected to acylation using acryloyl chloride to obtain N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide.
Applications De Recherche Scientifique
N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide has been studied for its potential therapeutic applications in various fields of research. One of the most significant areas of research is its use as a neuroprotective agent. Studies have shown that N-(1-methyl-3-phenylpropyl)-3-(2-thienyl)acrylamide has the ability to protect neurons from oxidative stress and prevent neuronal death, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-N-(4-phenylbutan-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14(9-10-15-6-3-2-4-7-15)18-17(19)12-11-16-8-5-13-20-16/h2-8,11-14H,9-10H2,1H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYPQMSYIGRYNO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5311479.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl benzoate](/img/structure/B5311489.png)
![1-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5311497.png)

amine hydrochloride](/img/structure/B5311525.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5311534.png)
![3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)
![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)

![3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5311577.png)
![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)
